molecular formula C9H11NS B038119 5-Isopropyl-5H-thieno[2,3-c]pyrrole CAS No. 119198-72-0

5-Isopropyl-5H-thieno[2,3-c]pyrrole

Cat. No. B038119
M. Wt: 165.26 g/mol
InChI Key: KYSABJFDEWSQSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Isopropyl-5H-thieno[2,3-c]pyrrole is a heterocyclic compound that has gained significant attention in the field of scientific research due to its unique structure and potential applications. It is a five-membered ring that contains both sulfur and nitrogen atoms and has a fused pyrrole and thiophene ring system. This compound exhibits interesting pharmacological properties and has been studied extensively for its potential use in drug discovery.

Mechanism Of Action

The mechanism of action of 5-Isopropyl-5H-thieno[2,3-c]pyrrole is not fully understood. However, it is believed to act by inhibiting various cellular processes, including DNA synthesis and protein synthesis. This compound has been shown to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and transcription. It also inhibits the activity of RNA polymerase, which is involved in protein synthesis.

Biochemical And Physiological Effects

5-Isopropyl-5H-thieno[2,3-c]pyrrole exhibits a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating various signaling pathways. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to inhibit the growth of bacteria by disrupting the bacterial cell membrane.

Advantages And Limitations For Lab Experiments

The advantages of using 5-Isopropyl-5H-thieno[2,3-c]pyrrole in lab experiments include its potent pharmacological properties, its ability to inhibit various cellular processes, and its potential use in drug discovery. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 5-Isopropyl-5H-thieno[2,3-c]pyrrole. One direction is to further investigate its potential use in drug discovery, particularly for the treatment of cancer and viral infections. Another direction is to study its mechanism of action in more detail, including its interactions with cellular proteins and enzymes. Additionally, further research is needed to fully understand the potential toxicity and side effects of this compound.

Synthesis Methods

The synthesis of 5-Isopropyl-5H-thieno[2,3-c]pyrrole can be achieved through various methods. One of the most commonly used methods involves the reaction of 5-bromo-2-isopropylthiophene with 1,2-diaminobenzene in the presence of a palladium catalyst. Another method involves the reaction of 2,5-dibromo-3-isopropylthiophene with 1,2-diaminobenzene in the presence of a copper catalyst.

Scientific Research Applications

5-Isopropyl-5H-thieno[2,3-c]pyrrole has been extensively studied for its potential use in drug discovery. It exhibits a wide range of pharmacological properties, including antitumor, antiviral, and antibacterial activities. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It also exhibits potent antiviral activity against the hepatitis C virus and has been shown to inhibit the replication of the virus in vitro.

properties

CAS RN

119198-72-0

Product Name

5-Isopropyl-5H-thieno[2,3-c]pyrrole

Molecular Formula

C9H11NS

Molecular Weight

165.26 g/mol

IUPAC Name

5-propan-2-ylthieno[2,3-c]pyrrole

InChI

InChI=1S/C9H11NS/c1-7(2)10-5-8-3-4-11-9(8)6-10/h3-7H,1-2H3

InChI Key

KYSABJFDEWSQSH-UHFFFAOYSA-N

SMILES

CC(C)N1C=C2C=CSC2=C1

Canonical SMILES

CC(C)N1C=C2C=CSC2=C1

synonyms

5H-Thieno[2,3-c]pyrrole,5-(1-methylethyl)-(9CI)

Origin of Product

United States

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